molecular formula C9H16O6 B8053222 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid

Cat. No.: B8053222
M. Wt: 220.22 g/mol
InChI Key: QNHNJMBVDKGEEJ-UHFFFAOYSA-N
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Description

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a chemical compound with the molecular formula C9H16O6. It is a derivative of propanoic acid and contains methoxy and oxo groups in its structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid typically involves the esterification of propanoic acid with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with ethylene glycol to introduce the ethoxy group.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid has various scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is utilized in biological studies to investigate cellular processes and biochemical pathways.

  • Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid can be compared with other similar compounds, such as 3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid and 2-(3-methoxy-3-oxopropyl)benzoic acid. These compounds share similar structural features but differ in their functional groups and chemical properties. The unique presence of the methoxy and oxo groups in this compound contributes to its distinct reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-[2-(3-methoxy-3-oxopropoxy)ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-13-9(12)3-5-15-7-6-14-4-2-8(10)11/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHNJMBVDKGEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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